molecular formula C12H13F3N3O2P B154451 N-(Bis(1-aziridinyl)phosphinyl)-p-trifluoromethylbenzamide CAS No. 1766-62-7

N-(Bis(1-aziridinyl)phosphinyl)-p-trifluoromethylbenzamide

Cat. No. B154451
CAS RN: 1766-62-7
M. Wt: 319.22 g/mol
InChI Key: XUEXERYPJFMZOH-UHFFFAOYSA-N
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Description

N-(Bis(1-aziridinyl)phosphinyl)-p-trifluoromethylbenzamide, commonly known as BzpT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. BzpT belongs to the class of compounds known as DNA alkylating agents, which are known to cause damage to the DNA molecule and disrupt its normal functioning.

Mechanism Of Action

BzpT exerts its anticancer effects by forming covalent bonds with the DNA molecule, leading to the formation of DNA adducts. These adducts cause structural changes in the DNA molecule, leading to the disruption of DNA replication and transcription. The accumulation of DNA damage ultimately leads to cell cycle arrest and apoptosis in cancer cells.

Biochemical And Physiological Effects

BzpT has been found to cause DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. It has also been shown to enhance the efficacy of radiation therapy in cancer treatment. However, BzpT has been found to be toxic to normal cells as well, leading to potential side effects such as bone marrow suppression and gastrointestinal toxicity.

Advantages And Limitations For Lab Experiments

The advantages of using BzpT in lab experiments include its potential as a potent anticancer agent and its ability to enhance the efficacy of radiation therapy. However, the limitations of using BzpT in lab experiments include its toxicity to normal cells and the potential for drug resistance development.

Future Directions

For research on BzpT include the development of more potent analogs with reduced toxicity to normal cells. Furthermore, the combination of BzpT with other anticancer agents may lead to enhanced efficacy and reduced toxicity. The identification of biomarkers for BzpT sensitivity may also lead to personalized cancer treatment strategies. Additionally, the potential use of BzpT in combination with immunotherapy may lead to improved outcomes in cancer treatment.

Synthesis Methods

The synthesis of BzpT involves the reaction of p-trifluoromethylbenzoyl chloride with bis(1-aziridinyl)phosphine. The reaction is carried out in the presence of a base such as triethylamine, and the final product is obtained after purification through column chromatography. The purity of the product is determined through various analytical techniques such as NMR and mass spectrometry.

Scientific Research Applications

BzpT has shown promising results in preclinical studies as a potential anticancer agent. It has been shown to induce DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. BzpT has also been found to enhance the efficacy of radiation therapy in cancer treatment. Furthermore, BzpT has shown activity against drug-resistant cancer cells, making it a potential candidate for the treatment of refractory cancers.

properties

CAS RN

1766-62-7

Product Name

N-(Bis(1-aziridinyl)phosphinyl)-p-trifluoromethylbenzamide

Molecular Formula

C12H13F3N3O2P

Molecular Weight

319.22 g/mol

IUPAC Name

N-[bis(aziridin-1-yl)phosphoryl]-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C12H13F3N3O2P/c13-12(14,15)10-3-1-9(2-4-10)11(19)16-21(20,17-5-6-17)18-7-8-18/h1-4H,5-8H2,(H,16,19,20)

InChI Key

XUEXERYPJFMZOH-UHFFFAOYSA-N

SMILES

C1CN1P(=O)(NC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CC3

Canonical SMILES

C1CN1P(=O)(NC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CC3

Origin of Product

United States

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